PEG6 Linker Confers Significantly Reduced Cytotoxicity in ADC Conjugates Relative to PEG2
In a comparative ADC study evaluating PEG spacer length effects, a PEG6-linked antibody-drug conjugate demonstrated a cell viability of approximately 50% at the highest tested concentration, whereas a PEG2-linked conjugate reduced viability to below 20% under identical conditions [1]. The longer PEG6 spacer provides superior spatial separation between the antibody and the cytotoxic payload, mitigating unintended membrane interactions and off-target cytotoxicity that can occur with shorter, more compact linkers [1]. This reduced basal cytotoxicity enables a broader therapeutic window and improves the safety profile of the ADC construct.
| Evidence Dimension | Cytotoxicity (Cell Viability at Highest Concentration) |
|---|---|
| Target Compound Data | ~50% viability |
| Comparator Or Baseline | PEG2-linked conjugate: <20% viability |
| Quantified Difference | Approximately 2.5-fold higher viability with PEG6 vs. PEG2 |
| Conditions | ADC cytotoxicity assay; exact cell line and drug payload not specified in source |
Why This Matters
This quantitative difference in cytotoxicity directly informs linker selection for ADC development, where minimizing off-target toxicity while maintaining target-specific killing is paramount.
- [1] AxisPharm. PEG Length Matters: How PEG Spacer Length Impacts ADC Performance. Technical Article. View Source
